molecular formula C15H17ClN2O2S2 B1663071 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide CAS No. 746609-35-8

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Cat. No. B1663071
M. Wt: 356.9 g/mol
InChI Key: RXDWTDRPUXJDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide is a synthetic organic compound used as an intermediate in the production of pharmaceuticals and other chemicals1. It is an aromatic sulfonamide with a chlorine substituent on the 5-position of the thiophene ring1.



Synthesis Analysis

This compound can be used in the synthesis of various organic compounds, such as aryl thiophene derivatives, which are used as building blocks for organic materials1. These materials can be used in a variety of applications, such as in the fabrication of organic light-emitting diodes, organic photovoltaic cells, and organic field-effect transistors1.



Molecular Structure Analysis

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide belongs to the class of compounds known as thiophenes1. It contains a thiophene moiety, a chloro substituent, a piperidin-1-ylphenyl group, and a sulfonamide group1. The molecular formula of this compound is C14H16ClN3O2S1.



Chemical Reactions Analysis

The chemical structure of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide can be described as a thiophene ring with a chlorine atom attached to the fifth carbon, a piperidin-1-ylphenyl group attached to the second carbon, and a sulfonamide group attached to the third carbon1.



Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a melting point of 140-142°C and a boiling point of 468-470°C1. It is soluble in water, ethanol, and dimethyl sulfoxide, and slightly soluble in methanol1. It is slightly acidic and has a pKa of 6.21.


Scientific Research Applications

1. Design of Selective 5-HT7 Receptor Ligands

N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines can be a strategy for designing selective 5-HT7 receptor ligands. This approach can potentially be used for creating multifunctional agents to treat complex diseases. In a study by Canale et al. (2016), 1-methyl-N-{1-[2-(2-(t-butyl)phenoxy)ethyl]piperidin-4-yl}-N-cyclopropylmethyl-1H-pyrazole-4-sulfonamide was identified as a potent 5-HT7 receptor antagonist with antidepressant-like and pro-cognitive properties (Canale et al., 2016).

2. Urease Inhibition and Hemolytic Activities

Sulfonamide derivatives, synthesized via Suzuki cross coupling reactions, have shown significant urease inhibition and hemolytic activities. The electronic effects of various functional groups on the aromatic ring significantly impact these activities. Noreen et al. (2017) reported that 5-Phenylthiophene-2-sulfonamide exhibited high urease inhibition activity, highlighting its potential in addressing urease-related issues (Noreen et al., 2017).

3. Cytotoxicity Studies

Thiophene sulfonamide derivatives have been evaluated for cytotoxicity against various cell lines including human fibrosarcoma and breast adenocarcinoma. This research, conducted by Arsenyan et al. (2016), highlights the potential of these compounds in developing treatments for certain cancers (Arsenyan et al., 2016).

4. Exploration of Carbonic Anhydrase Inhibitors

The synthesis of sulfonamides by reacting sulfanilamide with omega-chloroalkanoyl chlorides and replacing the omega-chlorine atom with secondary amines, as studied by Turkmen et al. (2005), has led to the discovery of various carbonic anhydrase inhibitors. These inhibitors are effective against cytosolic isozymes I and II, and the tumor-associated isozyme IX, suggesting their potential in treating certain types of cancer (Turkmen et al., 2005).

Safety And Hazards

The specific safety and hazards of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide are not mentioned in the search results. However, it is noted that this compound is for research use only and not for human or veterinary use1.


Future Directions

The future directions of 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide are not mentioned in the search results. However, given its use as an intermediate in the production of pharmaceuticals and other chemicals, it may continue to be a subject of research in these areas1.


properties

IUPAC Name

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDWTDRPUXJDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MP Cuajungco, LC Basilio, J Silva, T Hart, J Tringali… - Traffic, 2014 - Wiley Online Library
Mucolipidosis type IV (MLIV) is caused by loss of function mutations in the TRPML1 ion channel. We previously reported that tissue zinc levels in MLIV were abnormally elevated; …
Number of citations: 63 onlinelibrary.wiley.com
C Grimm, S Jörs, Z Guo, AG Obukhov… - Journal of Biological …, 2012 - ASBMB
The transient receptor potential channels TRPML2 and TRPML3 (MCOLN2 and MCOLN3) are nonselective cation channels. They are widely expressed in mammals. However, little is …
Number of citations: 45 www.jbc.org
C Grimm, MP Cuajungco - Pathologies of Calcium Channels, 2014 - Springer
The transient receptor potential (TRP) mucolipin channels TRPML1, TRPML2, and TRPML3 are non-selective cation channels predominantly found in the endolysosomal system. …
Number of citations: 1 link.springer.com
CC Chen - 2014 - edoc.ub.uni-muenchen.de
The cell membrane is a biological membrane that consists of the phospholipid bilayer with embedded proteins. It is also known as the plasma membrane that separates the interior of …
Number of citations: 4 edoc.ub.uni-muenchen.de

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